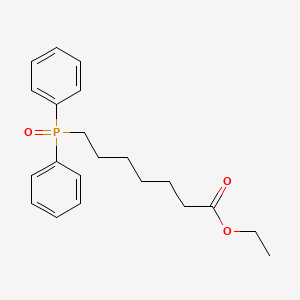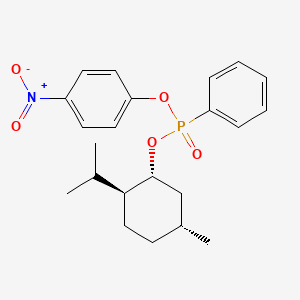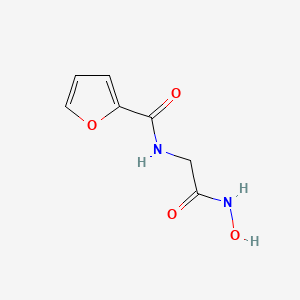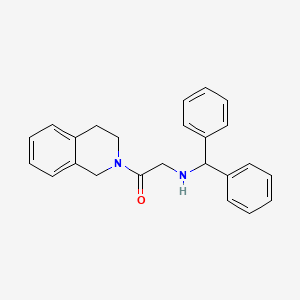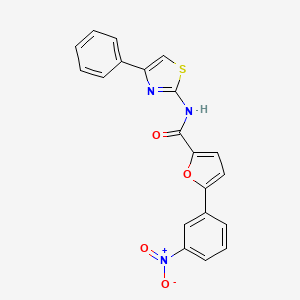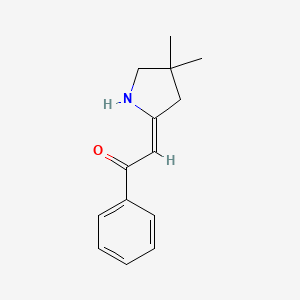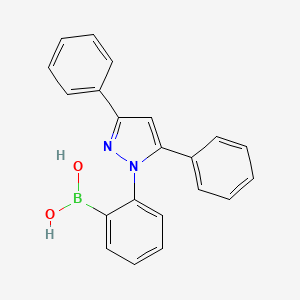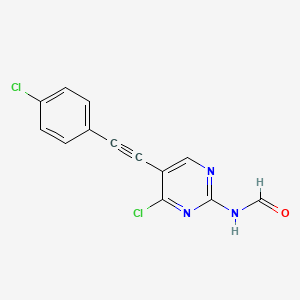
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide is an aromatic compound with the molecular formula C13H7Cl2N3O and a molecular weight of 292.12 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with chloro and ethynyl groups, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and ethynyl derivatives.
Substitution Reactions: The chloro and ethynyl groups are introduced into the pyrimidine ring through substitution reactions. Common reagents used in these reactions include chloroform and ethynyl derivatives under specific conditions such as reflux or catalytic amounts of acids or bases.
Formylation: The final step involves the formylation of the pyrimidine ring to introduce the formamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the formamide group to an amine.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, reflux conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chloro-5-((4-bromophenyl)ethynyl)pyrimidin-2-yl)formamide
- N-(4-Chloro-5-((4-fluorophenyl)ethynyl)pyrimidin-2-yl)formamide
- N-(4-Chloro-5-((4-methylphenyl)ethynyl)pyrimidin-2-yl)formamide
Uniqueness
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
393857-39-1 |
|---|---|
Molekularformel |
C13H7Cl2N3O |
Molekulargewicht |
292.12 g/mol |
IUPAC-Name |
N-[4-chloro-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-2-yl]formamide |
InChI |
InChI=1S/C13H7Cl2N3O/c14-11-5-2-9(3-6-11)1-4-10-7-16-13(17-8-19)18-12(10)15/h2-3,5-8H,(H,16,17,18,19) |
InChI-Schlüssel |
HIQVNOZXKIXOEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CN=C(N=C2Cl)NC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


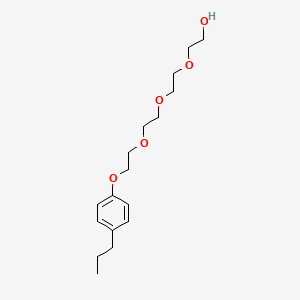
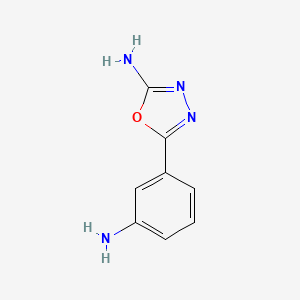
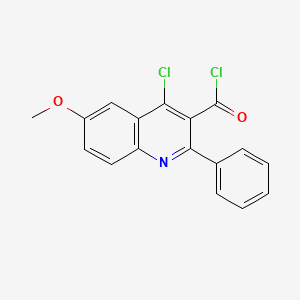
![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
![2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol](/img/structure/B15210641.png)
